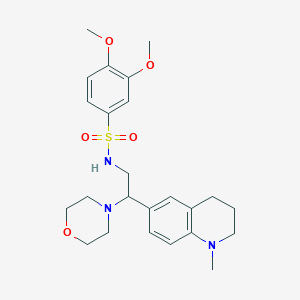
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O5S and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with significant biological activity. Its structure combines a sulfonamide group with a tetrahydroquinoline moiety, which contributes to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula: C19H26N2O4S
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes like carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states. Research indicates that derivatives of benzenesulfonamides can selectively inhibit different isoforms of CAs, showing promising results in terms of potency and selectivity .
- Receptor Binding: The tetrahydroquinoline moiety may interact with neurotransmitter receptors or other protein targets, influencing their activity and potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiproliferative Activity
Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Dimethoxy-N-(...) | MCF-7 | 0.58 |
| Other derivatives | UM16 | 0.31 |
This suggests that the compound may inhibit cancer cell growth effectively .
2. Carbonic Anhydrase Inhibition
Research has demonstrated that sulfonamides can act as potent inhibitors of carbonic anhydrases:
| Isoform | KI (nM) |
|---|---|
| hCA I | 47.8 |
| hCA IX | 195.9 |
| hCA XII | 116.9 |
These values indicate the compound's potential as a therapeutic agent targeting metabolic pathways .
3. Cytotoxicity Studies
Cytotoxicity assessments in various cell lines have shown that while the compound exhibits antiproliferative properties, it maintains low cytotoxicity levels:
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| L929 | >100 µM |
| Hep-3B | >100 µM |
This profile is advantageous for developing drugs with fewer side effects .
Case Studies
Recent studies have focused on optimizing the structure of benzenesulfonamides to enhance their biological activity:
- A study published in June 2023 highlighted the design of novel benzenesulfonamides that demonstrated selective inhibition of human carbonic anhydrases with improved potency compared to traditional inhibitors like acetazolamide .
- Another investigation found that modifications in the tail structure of sulfonamide derivatives significantly impacted their binding affinity and selectivity towards specific CA isoforms .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-13-32-14-12-27)17-25-33(28,29)20-7-9-23(30-2)24(16-20)31-3/h6-9,15-16,22,25H,4-5,10-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCIDFNMBDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














